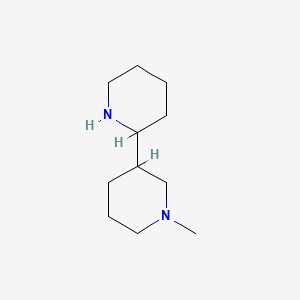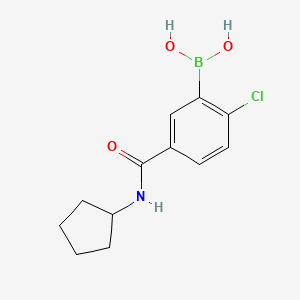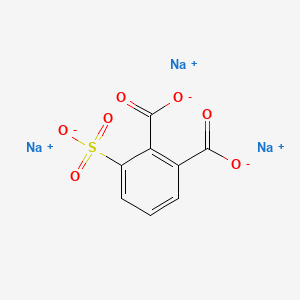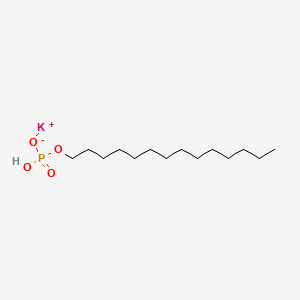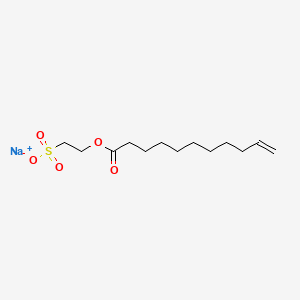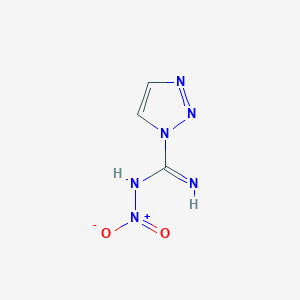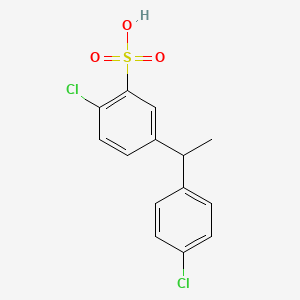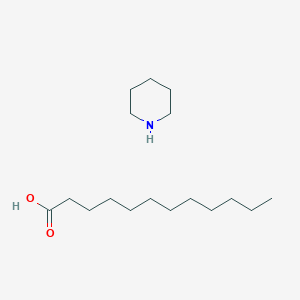
Piperidinium laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium laurate is a compound formed by the combination of piperidinium, a six-membered heterocyclic amine, and lauric acid, a saturated fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperidinium laurate can be synthesized through the reaction of piperidine with lauric acid. The process involves the neutralization of lauric acid with piperidine, forming the piperidinium salt. This reaction typically occurs in an aqueous medium and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of microwave irradiation to enhance the reaction efficiency. Equimolar amounts of piperidine and lauric acid are mixed in the presence of a catalyst such as potassium carbonate. The reaction mixture is then subjected to microwave irradiation, resulting in a high yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidinium laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where the laurate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinium oxide, while reduction may produce piperidinium hydride.
Applications De Recherche Scientifique
Piperidinium laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Mécanisme D'action
The mechanism of action of piperidinium laurate involves its interaction with cell membranes. The piperidinium cation interacts with the negatively charged components of the cell membrane, disrupting the membrane structure and increasing permeability. This action can enhance the absorption of other compounds and improve the efficacy of drug delivery systems .
Comparaison Avec Des Composés Similaires
- Pyrrolidinium laurate
- Morpholinium laurate
- Quaternary ammonium laurate
Comparison: Piperidinium laurate is unique due to its specific structural features and surfactant properties. Compared to pyrrolidinium laurate and morpholinium laurate, this compound exhibits higher chemical stability and better performance in alkaline conditions. Quaternary ammonium laurate, while also a surfactant, has different cationic properties and may not be as effective in certain applications .
This compound stands out for its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in research and development.
Propriétés
Numéro CAS |
28692-94-6 |
|---|---|
Formule moléculaire |
C17H35NO2 |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
dodecanoic acid;piperidine |
InChI |
InChI=1S/C12H24O2.C5H11N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-6-5-3-1/h2-11H2,1H3,(H,13,14);6H,1-5H2 |
Clé InChI |
CPWKNJDHUBWTSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)O.C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


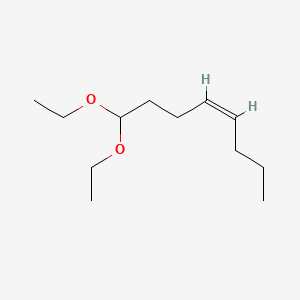

![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)

